1-Benzyl-4-isothiocyanatobenzene
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Overview
Description
1-Benzyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C14H11NS It is a derivative of benzene, where a benzyl group and an isothiocyanate group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide (CS2) in the presence of a desulfurizing agent such as zinc peroxide. This reaction typically occurs at room temperature under mild conditions, resulting in the formation of the desired isothiocyanate product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiophosgene or its derivatives. These reagents react with benzylamine to produce the isothiocyanate compound. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific nucleophile or reagent used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of substituted benzene derivatives. The isothiocyanate group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the benzyl group.
Benzyl isothiocyanate: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 1-Benzyl-4-isothiocyanatobenzene is unique due to the presence of both a benzyl group and an isothiocyanate group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C14H11NS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-benzyl-4-isothiocyanatobenzene |
InChI |
InChI=1S/C14H11NS/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
OIXDXBBWNDPBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
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